3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

Catalog No.
S720054
CAS No.
89324-45-8
M.F
C6H4O5
M. Wt
156.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

CAS Number

89324-45-8

Product Name

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid

IUPAC Name

3-hydroxy-4-oxopyran-2-carboxylic acid

Molecular Formula

C6H4O5

Molecular Weight

156.09 g/mol

InChI

InChI=1S/C6H4O5/c7-3-1-2-11-5(4(3)8)6(9)10/h1-2,8H,(H,9,10)

InChI Key

XZUDOWCTKOXYCZ-UHFFFAOYSA-N

SMILES

C1=COC(=C(C1=O)O)C(=O)O

Canonical SMILES

C1=COC(=C(C1=O)O)C(=O)O

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is an organic compound with the molecular formula C₆H₄O₅ and a molecular weight of 156.09 g/mol. It belongs to the class of compounds known as pyranones, characterized by a six-membered ring containing one oxygen atom and one carbonyl group. This compound features a hydroxyl group at the third position and a carboxylic acid group at the second position, which contributes to its unique chemical properties and potential biological activities .

Precursor in Organic Synthesis:

3-HOCA serves as a valuable precursor for the synthesis of various heterocyclic compounds, including pyranones, coumarins, and chromones. These heterocycles possess diverse biological activities and find applications in drug discovery and material science [].

For instance, 3-HOCA can be transformed into chromones, a class of natural products exhibiting anti-cancer, anti-inflammatory, and anti-microbial properties [].

Biological Activity Studies:

Limited research suggests potential biological activities associated with 3-HOCA itself. Studies have explored its anti-proliferative effects on certain cancer cell lines []. However, further investigation is necessary to understand its mechanism of action and potential therapeutic applications.

Research Tool in Chemical Biology:

3-HOCA can be employed as a chemical tool in studies investigating protein-protein interactions and enzyme activity. By attaching a fluorescent probe to 3-HOCA, researchers can monitor its interaction with specific proteins, providing valuable insights into cellular processes [].

Typical of carboxylic acids and pyranones. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a ketone or an aldehyde.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles, forming various derivatives .

Research indicates that 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes, which could be useful in drug development for treating metabolic disorders .

Several synthetic routes have been developed for 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the pyranone structure.
  • Oxidative Methods: Utilizing oxidizing agents to convert suitable starting materials into the desired product.
  • Multi-step Synthesis: Involves several reaction steps including functionalization and cyclization to achieve the final compound .

The unique properties of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid open avenues for various applications:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or antioxidant agents.
  • Agricultural Chemicals: Potential use in agrochemicals due to its biological activity.
  • Food Industry: Possible applications as a natural preservative or antioxidant in food products .

Studies on the interactions of 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid with biological systems have revealed:

  • Protein Binding: Investigations into how this compound binds to proteins may provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized in organisms can help elucidate its therapeutic potential and safety profile .

Several compounds share structural similarities with 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, each exhibiting distinct properties:

Compound NameMolecular FormulaUnique Features
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acidC₆H₄O₅Hydroxyl group at position five
6-Benzyloxymethyl-3-hydroxy-4-oxo-4H-pyran-2-carboxylic acidC₁₄H₁₂O₆Contains a benzyloxymethyl substituent
3-Methyl-4-hydroxy-coumarinC₉H₈O₃Methylation at position three

3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid is unique due to its specific arrangement of functional groups, which contributes to its distinctive biological activities and potential applications compared to these similar compounds .

XLogP3

0.3

Dates

Modify: 2023-08-15

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